2,2-dimethylpentane-1,5-diol
Overview
Description
2,2-Dimethylpentane-1,5-diol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its unique structure, where two methyl groups are attached to the second carbon of the pentane chain, making it a branched diol.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylpentane-1,5-diol can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethylpentane with a strong oxidizing agent to introduce hydroxyl groups at the 1 and 5 positions. Another method involves the reduction of 2,2-dimethylpentane-1,5-dione using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of 2,2-dimethylpentane-1,5-dione. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups like halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: 2,2-Dimethylpentane-1,5-dione or 2,2-dimethylpentanoic acid.
Reduction: 2,2-Dimethylpentane.
Substitution: 2,2-Dimethylpentane-1,5-dichloride.
Scientific Research Applications
2,2-Dimethylpentane-1,5-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving diols.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethylpentane-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes that catalyze reactions involving diols, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpentane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,2-Dimethylpentane-1,5-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different reactivity and applications.
2,2-Dimethylpentanoic acid: Contains carboxyl groups, making it more acidic and reactive in different types of reactions.
Uniqueness
2,2-Dimethylpentane-1,5-diol is unique due to its branched structure and the presence of two hydroxyl groups. This combination makes it highly versatile in chemical synthesis and research applications, offering distinct reactivity compared to its similar compounds.
Properties
IUPAC Name |
2,2-dimethylpentane-1,5-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2,6-9)4-3-5-8/h8-9H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOJDTOGFYCSAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440249 | |
Record name | 2,2-dimethyl-1,5-pentanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3121-82-2 | |
Record name | 2,2-dimethyl-1,5-pentanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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